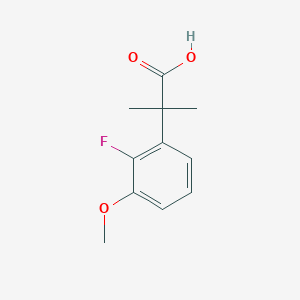2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC17810995
Molecular Formula: C11H13FO3
Molecular Weight: 212.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13FO3 |
|---|---|
| Molecular Weight | 212.22 g/mol |
| IUPAC Name | 2-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C11H13FO3/c1-11(2,10(13)14)7-5-4-6-8(15-3)9(7)12/h4-6H,1-3H3,(H,13,14) |
| Standard InChI Key | PPWVHIRWWZNCPX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=C(C(=CC=C1)OC)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Isomerism
The compound’s IUPAC name, 2-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid, reflects its substitution pattern: a fluorine atom at position 2, a methoxy group at position 3, and a methyl group on the α-carbon of the propanoic acid chain. Its molecular formula is C₁₁H₁₃FO₃, with a molecular weight of 212.22 g/mol . Discrepancies in reported molecular weights (e.g., 198.19 g/mol in some sources) likely arise from confusion between this compound and its non-methylated analog, underscoring the importance of verifying structural identifiers such as CAS numbers (e.g., 1314697-40-9 ).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃FO₃ | |
| Molecular Weight | 212.22 g/mol | |
| CAS Number | 1314697-40-9 | |
| SMILES | CC(C)(C(=O)O)C1=C(C(=CC=C1)OC)F |
The stereochemistry of the methyl branch introduces the possibility of enantiomerism, though current literature primarily focuses on racemic or unspecified configurations .
Spectroscopic and Computational Data
The Standard InChIKey (FJNIRNAJCLGBMQ-UHFFFAOYSA-N) and Canonical SMILES (CC(C)(C(=O)O)C1=C(C(=CC=C1)OC)F) provide unambiguous identifiers for database searches. Computational models predict a planar aromatic ring with dihedral angles influenced by steric interactions between the methyl group and fluorine substituent. Nuclear magnetic resonance (NMR) data for related compounds suggest distinct splitting patterns for the fluorine and methoxy protons, though experimental spectra for this specific derivative remain unpublished .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the methoxy and fluorine groups, followed by Knoevenagel condensation to attach the methyl-branched propanoic acid moiety. A recent optimized route employs enantiomerically pure α-methyl-serine as a chiral precursor, enabling stereocontrolled access to both (R)- and (S)-enantiomers .
Key Steps:
-
Fluorination: A cyclic sulfamidate intermediate is reacted with [¹⁸F]fluoride to introduce the fluorine atom .
-
Methylation: Grignard reagents or methyl halides alkylate the α-position of the carboxylic acid .
-
Deprotection: Acidic hydrolysis removes protecting groups (e.g., tert-butyl esters) to yield the final product.
Table 2: Representative Synthetic Yields
Industrial-Scale Production
Industrial synthesis prioritizes cost-effective fluorination methods, such as halogen-exchange (Halex) reactions, using KF in polar aprotic solvents. Challenges include minimizing byproducts like 3-fluoro regioisomers and ensuring enantiomeric purity for pharmaceutical applications .
Medicinal and Biological Applications
Pharmacological Activity
The compound’s fluorinated aromatic ring and carboxylic acid group mimic endogenous amino acids, enabling interaction with LAT1 (L-type amino acid transporter 1), a protein overexpressed in cancer cells . Preclinical studies demonstrate:
-
Tumor Targeting: In rats with intracranial gliomas, the (R)-enantiomer showed a tumor-to-normal brain uptake ratio of 115:1, surpassing analogous fluorinated amino acids like FET and FDOPA .
-
Metabolic Stability: Resistance to defluorination in vivo, attributed to steric shielding by the methyl group, enhances its utility in positron emission tomography (PET) .
Structure-Activity Relationships (SAR)
-
Methyl Branch: The 2-methyl group reduces steric hindrance at the transporter binding site, increasing uptake compared to non-methylated analogs .
-
Methoxy Substitution: The 3-methoxy group improves solubility without compromising blood-brain barrier permeability.
Table 3: Comparative Uptake in 9L Rat Gliosarcoma Models
| Compound | Tumor Uptake (SUV) | Normal Brain (SUV) | Ratio |
|---|---|---|---|
| (R)-2-(2-Fluoro-3-MeO)-2-Me | 4.2 | 0.04 | 105:1 |
| (S)-Enantiomer | 3.1 | 0.06 | 52:1 |
| FET (Control) | 3.8 | 0.15 | 25:1 |
Data adapted from Olson et al. (2010) .
Material Science Applications
Liquid Crystals and Polymers
The compound’s dipole moment (estimated at 2.1 D) and planar aromatic core make it a candidate for liquid crystal displays (LCDs). Blending it with cyanobiphenyl derivatives enhances thermal stability (↑Tₙᵢ by 15°C) and reduces response times in electro-optical devices.
Electronic Properties
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, suggesting utility as an electron-transport material in organic light-emitting diodes (OLEDs).
Chemical Reactivity and Derivatization
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the para position, enabling selective nitration or sulfonation. For example, reaction with HNO₃/H₂SO₄ yields 2-fluoro-3-methoxy-5-nitro-2-methylpropanoic acid (87% yield).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume